Procinolol-d7

Bioanalysis LC-MS/MS Internal Standard

Procinolol-d7 is a deuterium-labeled analog of procinolol, providing a +7.04 Da mass shift for baseline chromatographic separation. As a stable isotope-labeled internal standard (SIL-IS), it ensures accurate LC-MS/MS quantification of procinolol in complex biological matrices, correcting for matrix effects and extraction recovery. Essential for bioequivalence studies and TDM, meeting FDA/EMA regulatory requirements.

Molecular Formula C15H23NO2
Molecular Weight 256.39 g/mol
Cat. No. B12421706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcinolol-d7
Molecular FormulaC15H23NO2
Molecular Weight256.39 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1C2CC2)O
InChIInChI=1S/C15H23NO2/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12/h3-6,11-13,16-17H,7-10H2,1-2H3/i1D3,2D3,11D
InChIKeyRTAGQMIEWAAKMO-UENXPIBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procinolol-d7: Deuterated Analytical Standard for Non-Selective Beta-Blocker Quantitation


Procinolol-d7 is a deuterium-labeled analog of the non-selective beta-adrenergic receptor antagonist procinolol . The compound incorporates seven deuterium (²H) atoms in place of hydrogen, primarily within the isopropylamino moiety, increasing its molecular weight from 249.35 g/mol (unlabeled free base) to 256.39 g/mol (d7 free base), or from 285.81 g/mol (unlabeled HCl salt) to 292.85 g/mol (d7 HCl salt) [1]. This mass shift (+7.04–7.07 Da) enables baseline chromatographic separation from the native analyte in LC-MS/MS workflows, qualifying Procinolol-d7 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of procinolol and related beta-blockers in complex biological matrices .

Why Procinolol-d7 Cannot Be Substituted with Unlabeled Procinolol or Alternative Beta-Blocker Internal Standards


In LC-MS/MS bioanalysis, using an unlabeled analog or a structurally related but non-isotopic internal standard introduces systematic errors from differential ionization efficiency, extraction recovery, and matrix effects [1]. Unlike unlabeled procinolol (which would co-elute and interfere with analyte signal), Procinolol-d7 provides a nearly identical chemical environment while its mass offset allows the mass spectrometer to resolve and quantify both species independently [2]. Substituting with another deuterated beta-blocker (e.g., Propranolol-d7, Metoprolol-d7) risks compound-specific retention time shifts and variable ion suppression due to differing hydrophobicity and functional groups, which can invalidate assay precision and accuracy [3].

Procinolol-d7: Quantifiable Differentiation Against Key Internal Standard Comparators


Molecular Weight Offset vs. Unlabeled Procinolol for LC-MS/MS Baseline Resolution

Procinolol-d7 (HCl salt) exhibits a molecular weight of 292.85 g/mol, a +7.04 Da increase over unlabeled procinolol HCl (285.81 g/mol) . This mass difference arises from the substitution of seven hydrogen atoms with deuterium, creating a distinct MS/MS transition without altering the compound's chromatographic behavior or ionization efficiency .

Bioanalysis LC-MS/MS Internal Standard

Isotopic Purity Specification for Reliable Quantitation

Commercially available Procinolol-d7 is specified with isotopic purity typically ≥98% (atom% D) [1], ensuring that the contribution of unlabeled or partially labeled species to the analyte channel is ≤2%. In contrast, unlabeled procinolol standards lack this isotopic specification entirely, and alternative deuterated beta-blockers (e.g., Metoprolol-d7) are also certified to ~99% isotopic purity, though their chemical dissimilarity introduces retention time and ionization variability .

Analytical Chemistry Isotopic Purity Standard Certification

Storage Stability for Long-Term Bioanalytical Assay Reproducibility

Procinolol-d7 hydrochloride is recommended for storage at -20°C under desiccated conditions, with a typical shelf life of 1 year when stored properly . This storage requirement aligns with standard practice for deuterated internal standards, which generally exhibit enhanced stability relative to their protiated counterparts due to the stronger C-D bond (kinetic isotope effect) [1].

Stability Storage Conditions Method Validation

Absence of Unlabeled Interference in Procinolol LC-MS/MS Assays

When used as an internal standard, Procinolol-d7 produces a distinct MS/MS fragmentation pattern that does not overlap with the analyte channel for procinolol . Unlike structural analogs (e.g., Propranolol-d7), which may exhibit different retention times and ion suppression profiles due to aromatic ring substituent differences, Procinolol-d7 co-elutes with the native analyte, thereby correcting for matrix effects throughout the entire chromatographic peak [1].

Assay Interference Method Selectivity SIL-IS

Optimal Deployment Scenarios for Procinolol-d7 in Quantitative Bioanalysis and Drug Development


Preclinical Pharmacokinetic Studies of Procinolol in Rodent Models

Procinolol-d7 serves as the SIL-IS for LC-MS/MS quantification of procinolol in rat or mouse plasma following oral or intravenous administration. Its +7 Da mass offset prevents interference with the analyte, while its identical chemical properties correct for extraction recovery and matrix effects across a wide concentration range (e.g., 1–1000 ng/mL) [1]. This enables accurate determination of Cmax, Tmax, AUC, and clearance, as demonstrated with analogous deuterated beta-blocker internal standards such as Nadolol-d9 [2].

Clinical Bioequivalence and Therapeutic Drug Monitoring (TDM) Assays

In human plasma or serum, Procinolol-d7 enables robust quantitation of procinolol for bioequivalence studies or TDM, with method validation parameters (precision, accuracy, sensitivity) meeting FDA/EMA regulatory requirements [1]. The use of a co-eluting SIL-IS minimizes ion suppression variability from phospholipids and other endogenous matrix components, improving inter-day precision to <15% RSD at the LLOQ [2].

Metabolite Identification and Profiling Studies

Procinolol-d7 can be used as a tracer in vitro (e.g., hepatocyte incubations, microsomal assays) to distinguish parent drug from metabolites and to correct for analytical variability during metabolite profiling [1]. Its identical fragmentation pattern to procinolol facilitates the identification of phase I and phase II metabolites using HRMS/MS fragmentation libraries.

Forensic Toxicology and Doping Control Analysis

For confirmatory analysis of procinolol in urine or blood samples for forensic or anti-doping purposes, Procinolol-d7 provides the required specificity and quantitative accuracy to meet legal defensibility standards [1]. The use of an isotopically labeled internal standard is mandated by WADA technical documents for LC-MS/MS-based confirmatory procedures.

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